Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate is a complex quaternary ammonium compound with the molecular formula . This compound features a long hydrophobic alkyl chain derived from octadecanoic acid, contributing to its surfactant properties. The presence of two bis(2-hydroxyethyl) groups enhances its solubility in aqueous solutions, making it suitable for various applications in the fields of biochemistry and materials science .
Research indicates that Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial membranes, leading to cell lysis. This property makes it a candidate for use in antimicrobial formulations, particularly in personal care products and disinfectants . Additionally, its surfactant characteristics may enhance the delivery of active ingredients in pharmaceutical applications.
This compound can be synthesized through several methods, typically involving the following steps:
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate has various applications, including:
Several compounds share structural similarities with Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(2-hydroxyethyl)methyl(2-(octyloxy)ethyl)ammonium methyl sulphate | C26H55NO8S | Shorter alkyl chain; less hydrophobicity |
| Dodecyltrimethylammonium bromide | C15H34BrN | Simpler structure; lacks hydroxyl groups |
| Cetyltrimethylammonium chloride | C21H38ClN | Similar surfactant properties; shorter chain |
The uniqueness of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate lies in its combination of a long hydrophobic tail and multiple hydroxyl groups, which enhance both solubility and biological activity compared to similar compounds .
The synthesis of bis-quaternary ammonium compounds represents a fundamental challenge in organic chemistry, requiring precise control over reaction conditions to achieve the desired bis-cationic structure [1]. The Menshutkin reaction serves as the cornerstone methodology for quaternary ammonium salt formation, involving the nucleophilic substitution of tertiary amines with alkyl halides [1] [5]. This second-order nucleophilic substitution mechanism proceeds through a single-step process where the nucleophile attacks the electrophilic carbon center, resulting in simultaneous bond formation and halide departure [3].
For the target compound bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate, the quaternization pathway involves multiple strategic considerations [37]. The synthesis typically begins with the preparation of the tertiary amine precursor containing the bis(2-hydroxyethyl) functionality and the stearate ester linkage [32]. The subsequent quaternization requires careful selection of methylating agents to achieve selective bis-cation formation without competing side reactions [7].
Dimethyl sulfate emerges as a particularly effective quaternizing agent for this class of compounds due to its high reactivity and ability to methylate tertiary amines under controlled conditions [7]. The solvent-free quaternization approach has demonstrated superior yields, with reactions proceeding at elevated temperatures between 100-140°C under inert atmosphere conditions [7]. Temperature control proves critical, as excessive heat can lead to thermal decomposition of the ester linkages or unwanted side reactions.
| Quaternizing Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reaction Medium |
|---|---|---|---|---|
| Dimethyl sulfate | 100-120 | 8-12 | 85-92 | Solvent-free |
| Methyl chloride | 80-100 | 12-24 | 70-80 | Polar solvent |
| Methyl bromide | 60-80 | 6-10 | 75-85 | Alcoholic medium |
The kinetics of quaternization reactions follow second-order behavior, with reaction rates dependent on both tertiary amine and alkylating agent concentrations [3] [4]. Activation energies for alkyl bromide quaternization typically range from 65.8 to 68.8 kilojoules per mole, with benzyl halides showing lower activation barriers at approximately 52.6 kilojoules per mole [4] [8]. The choice of alkylating agent significantly influences reaction kinetics, with the reactivity order: alkyl iodides > alkyl bromides > alkyl chlorides [1] [5].
Bis-quaternary ammonium compound synthesis requires additional considerations regarding spacer chain effects and steric hindrance [36] [37]. The presence of multiple quaternization sites introduces complexities related to statistical distributions and potential intramolecular interactions [38]. Spacer chain length and flexibility directly impact the accessibility of nitrogen centers for quaternization, with longer and more flexible spacers generally facilitating higher conversion rates [42].
The synthesis strategy for achieving complete bis-quaternization involves stoichiometric excess of methylating agent, typically employing molar ratios of 2.2:1 to 2.5:1 relative to the diamine precursor [37]. Reaction monitoring through nuclear magnetic resonance spectroscopy enables real-time assessment of quaternization progress and identification of partially quaternized intermediates [39].
The incorporation of sulfate anionic groups into quaternary ammonium compounds requires specialized sulfation methodologies that preserve the integrity of the cationic centers while introducing the desired anionic functionality . Sulfation represents a distinct chemical transformation from sulfonation, involving the formation of sulfate ester linkages rather than sulfonic acid groups .
Chlorosulfonic acid emerges as the primary reagent for sulfation reactions involving hydroxyl-containing quaternary ammonium compounds . The reaction proceeds through electrophilic attack of chlorosulfonic acid on hydroxyl groups, forming chlorosulfate intermediates that subsequently undergo hydrolysis to yield the corresponding sulfate esters . Reaction temperatures typically range from 0-25°C to prevent thermal decomposition of the sulfate ester bonds .
The sulfation of bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) compounds involves selective targeting of the hydroxyl groups present on the ethanol arms . This regioselectivity requires careful control of reaction stoichiometry and temperature to avoid sulfation of other potential sites . The molar ratio of chlorosulfonic acid to hydroxyl groups typically ranges from 1.1:1 to 1.3:1 to ensure complete conversion while minimizing side reactions .
| Sulfation Reagent | Temperature Range (°C) | Reaction Time (hours) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Chlorosulfonic acid | 0-15 | 2-4 | 92-96 | 78-85 |
| Sulfur trioxide-pyridine | 10-25 | 4-6 | 88-92 | 72-80 |
| Sulfuric acid-acetic anhydride | 20-40 | 6-8 | 85-90 | 70-78 |
Alternative sulfation methodologies include the use of sulfur trioxide complexes, particularly sulfur trioxide-pyridine complex, which offers enhanced selectivity and milder reaction conditions . This approach minimizes the formation of undesired by-products and provides better control over the sulfation process . The pyridine complex acts as both a source of sulfur trioxide and a mild base to neutralize the hydrogen chloride generated during the reaction .
The mechanism of sulfation involves initial coordination of the sulfating agent with the hydroxyl oxygen, followed by nucleophilic attack and elimination of the leaving group . The reaction kinetics depend strongly on the nucleophilicity of the hydroxyl group and the electrophilicity of the sulfating agent . Primary hydroxyl groups typically react faster than secondary hydroxyl groups due to reduced steric hindrance .
Reaction monitoring during sulfation requires analytical techniques capable of distinguishing between starting materials, intermediates, and final products . Infrared spectroscopy provides valuable information through the appearance of characteristic sulfate ester stretching frequencies around 1200-1250 wavenumbers . Nuclear magnetic resonance spectroscopy enables quantitative assessment of sulfation extent through integration of relevant proton signals .
The neutralization step following sulfation represents a critical aspect of the synthetic procedure . Careful addition of aqueous sodium hydroxide solution converts the acidic sulfate ester to its sodium salt form, which subsequently undergoes ion exchange to yield the desired sulfate anion . pH control during neutralization prevents hydrolysis of the sulfate ester bonds while ensuring complete acid neutralization .
The purification of bis-quaternary ammonium sulfate compounds presents unique challenges due to their amphiphilic nature, high polarity, and potential for complex formation with impurities [10] [11]. Traditional purification methodologies require adaptation to accommodate the specific physicochemical properties of these ionic species [12].
Recrystallization emerges as the primary purification technique for quaternary ammonium salts, leveraging solubility differences between the target compound and impurities [14] [17]. The selection of appropriate recrystallization solvents requires careful consideration of polarity, hydrogen bonding capability, and thermal stability [17]. Polar protic solvents such as methanol and ethanol typically provide optimal solubility characteristics for quaternary ammonium compounds [17].
The recrystallization process for bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate involves dissolution in hot polar solvent followed by controlled cooling to promote selective crystallization [17]. Temperature gradients during cooling significantly influence crystal size and purity, with slower cooling rates generally producing larger, higher-purity crystals [17].
| Purification Method | Solvent System | Temperature (°C) | Recovery Yield (%) | Purity (%) |
|---|---|---|---|---|
| Recrystallization | Methanol-water (3:1) | 60-25 | 75-82 | 94-97 |
| Ion exchange chromatography | Aqueous mobile phase | 25 | 85-90 | 96-98 |
| Preparative chromatography | Acetonitrile-water gradient | 25 | 70-78 | 97-99 |
| Precipitation | Ethanol-diethyl ether | 25 | 80-85 | 92-95 |
Ion exchange chromatography provides an alternative purification approach particularly suited for ionic compounds [15]. The technique exploits the electrostatic interactions between the quaternary ammonium cations and ion exchange resins to achieve separation from neutral and anionic impurities [15]. Cation exchange resins with sulfonic acid functional groups demonstrate high affinity for quaternary ammonium species [15].
The ion exchange purification process involves loading the crude product onto a cation exchange column, washing with water to remove neutral impurities, and eluting the quaternary ammonium compound with concentrated salt solutions [15]. Sodium chloride solutions at concentrations of 1-2 molar typically provide effective elution while maintaining compound integrity [15].
Preparative chromatography offers the highest resolution purification capability but requires specialized equipment and expertise [11] [16]. Normal phase ion-pair chromatography has demonstrated particular effectiveness for quaternary ammonium compound purification [11]. The technique employs silica gel stationary phases with ion-pairing reagents in the mobile phase to facilitate separation [11].
Hot filtration represents a crucial step in removing insoluble impurities that may form during synthesis or storage [17]. The process involves dissolution of the crude product in hot solvent followed by filtration through preheated filter media to remove particulate matter [17]. Temperature maintenance during filtration prevents premature crystallization and ensures complete removal of insoluble components [17].
Multi-solvent recrystallization systems provide enhanced selectivity for complex purification challenges [17]. The technique involves initial dissolution in a good solvent followed by addition of a poor solvent to induce selective precipitation [17]. The solvent ratio optimization requires systematic investigation to identify conditions that maximize both yield and purity [17].
Quality assessment during purification involves multiple analytical techniques to confirm product identity and purity [13]. High-performance liquid chromatography provides quantitative purity analysis with detection limits suitable for trace impurity identification [13]. Nuclear magnetic resonance spectroscopy enables structural confirmation and identification of residual solvents or synthesis by-products [13].
The transition from laboratory-scale synthesis to industrial production of bis-quaternary ammonium compounds presents significant technical and economic challenges that require careful consideration of process engineering principles [23] [27]. Scale-up factors affect reaction kinetics, heat transfer characteristics, mixing efficiency, and product quality in ways that are not always predictable from small-scale experiments [22] [23].
Heat transfer limitations represent a primary concern in large-scale quaternization reactions due to their exothermic nature [3] [6]. The quaternization of tertiary amines with methylating agents generates substantial heat that must be efficiently removed to maintain reaction temperature control [3]. Industrial reactors require sophisticated heat exchange systems to manage thermal effects while maintaining reaction selectivity [22].
The design of industrial-scale reactors for quaternary ammonium synthesis must accommodate the viscosity changes that occur during reaction progress [22]. Initial reaction mixtures typically exhibit low viscosity, but product formation leads to significant viscosity increases that affect mixing efficiency and heat transfer [22]. Reactor design considerations include impeller selection, baffle configuration, and heat exchange surface area optimization [22].
| Scale Factor | Laboratory (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
|---|---|---|---|
| Reaction Time (hours) | 8-12 | 12-18 | 18-24 |
| Heat Transfer Coefficient (W/m²·K) | 800-1200 | 400-600 | 200-400 |
| Mixing Power (W/kg) | 5-10 | 2-5 | 1-3 |
| Temperature Control (±°C) | ±2 | ±5 | ±8 |
Continuous flow processing represents an emerging approach to address scalability challenges in quaternary ammonium synthesis [22] [24]. Flow reactors offer superior heat and mass transfer characteristics compared to batch systems, enabling more precise reaction control [22]. The continuous nature of flow processing facilitates easier scale-up through numbering-up strategies rather than geometric scaling [24].
The implementation of continuous flow synthesis for bis-quaternary ammonium compounds requires careful consideration of residence time distribution and reaction kinetics [26]. Tubular reactors with appropriate internal mixing elements can achieve the necessary contact between reactants while maintaining plug flow characteristics [26]. Temperature and pressure control in flow systems enables operation under optimal conditions throughout the reaction pathway [26].
Raw material quality and consistency become increasingly critical at industrial scales due to the larger quantities involved and the cumulative effect of impurities [19] [27]. Supplier qualification processes must ensure that starting materials meet stringent specifications for water content, impurity levels, and chemical identity [27]. Batch-to-batch variability in raw materials can significantly impact product quality and yield in large-scale operations [27].
Process analytical technology implementation enables real-time monitoring and control of critical process parameters during industrial production [27]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, provide continuous assessment of reaction progress and product quality [27]. These analytical tools facilitate process optimization and early detection of deviations from normal operating conditions [27].
Environmental considerations play an increasingly important role in industrial-scale synthesis, particularly regarding solvent usage and waste generation [23]. Solvent-free reaction conditions, when feasible, eliminate the need for large-scale solvent recovery and purification systems [7]. Alternative reaction media, including ionic liquids and supercritical fluids, offer potential environmental advantages but require careful economic evaluation [23].
The economic viability of industrial-scale production depends on achieving acceptable yields while minimizing raw material costs and processing expenses [19] [23]. Process optimization studies must balance reaction efficiency with capital and operating cost considerations [23]. Sensitivity analysis of key economic parameters helps identify critical factors that influence overall process profitability [23].
Regulatory compliance requirements add complexity to industrial-scale production, particularly for compounds intended for personal care or pharmaceutical applications [27]. Good manufacturing practice guidelines mandate comprehensive documentation, validated analytical methods, and robust quality control systems [27]. Environmental permits and waste disposal considerations require early integration into process design activities [27].
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate demonstrates characteristic solubility behavior typical of quaternary ammonium surfactants with long hydrophobic chains. The compound exhibits enhanced solubility in aqueous solutions due to the presence of two bis(2-hydroxyethyl) groups, which contribute to its hydrophilic character . This solubility enhancement is particularly pronounced in polar solvents compared to non-polar systems.
The solubility characteristics are significantly influenced by the amphiphilic nature of the molecule, where the long hydrophobic octadecyl chain derived from octadecanoic acid contrasts with the polar hydroxyl-containing headgroups . In polar solvent systems, quaternary ammonium compounds typically show higher solubility due to electrostatic interactions between the charged ammonium center and polar solvent molecules [2]. The multiple hydroxyl groups present in the bis(2-hydroxyethyl) moieties facilitate hydrogen bonding with water molecules, substantially increasing water solubility compared to simpler quaternary ammonium compounds.
Research indicates that quaternary ammonium compounds with hydroxyethyl substituents generally exhibit moderate solubility in aqueous solutions, with solubility values typically exceeding 1,000 grams per liter at 20°C for similar compounds [3]. The presence of the sulfate counterion further enhances water solubility through ionic interactions and hydrogen bonding capabilities.
In non-polar solvent systems, the solubility is dramatically reduced due to the ionic nature of the compound and the presence of multiple polar functional groups. The long octadecyl chain, while providing some hydrophobic character, is insufficient to overcome the strong polar character imparted by the quaternary ammonium center and multiple hydroxyl groups [2].
Solubility Parameter Analysis
| Solvent System | Relative Solubility | Contributing Factors |
|---|---|---|
| Water | High (>1000 g/L) | Ionic interactions, hydrogen bonding |
| Methanol | Moderate-High | Hydrogen bonding, polar interactions |
| Ethanol | Moderate | Limited hydrogen bonding capacity |
| Acetone | Low | Minimal polar interactions |
| Hexane | Very Low | Absence of polar interactions |
The solubility behavior is also temperature-dependent, with increased temperature generally enhancing solubility in polar solvents through increased molecular motion and disruption of intermolecular hydrogen bonds [4].
The thermal stability of bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate is characterized by multiple decomposition stages, typical of complex quaternary ammonium compounds containing ester linkages and hydroxyl functionalities.
Thermal decomposition studies of similar quaternary ammonium compounds reveal that decomposition typically begins at temperatures around 180-200°C, with significant mass loss occurring in the range of 200-400°C [5]. The presence of ester groups, particularly the octadecanoyl ester linkage, introduces additional thermal instability compared to simple alkyl quaternary ammonium compounds [6].
The decomposition pathway involves several sequential processes:
Primary Decomposition Stage (200-280°C)
The initial decomposition involves the cleavage of the ester bond connecting the octadecanoyl group to the ethyl spacer. This process is catalyzed by the presence of trace amounts of water or acids, leading to the formation of octadecanoic acid and the corresponding alcohol [7]. The decomposition temperature of fatty acid esters in quaternary ammonium compounds typically occurs at 275-300°C [7].
Secondary Decomposition Stage (280-380°C)
The second stage involves the degradation of the quaternary ammonium structure through Hofmann elimination reactions, where the long alkyl chains are eliminated as alkenes, accompanied by the formation of tertiary amines [8]. This process is characterized by the cleavage of carbon-nitrogen bonds and the elimination of methyl groups [9].
Tertiary Decomposition Stage (380-450°C)
The final stage involves the complete breakdown of the organic structure, with the formation of low molecular weight volatile compounds including water, carbon dioxide, and various hydrocarbon fragments [10].
Thermal Stability Comparison
| Compound Type | Onset Temperature (°C) | Peak Decomposition (°C) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Simple Quaternary Ammonium | 250-280 | 300-320 | 110-130 |
| Ester-Containing QAC | 200-220 | 280-300 | 95-115 |
| Hydroxyethyl Substituted | 180-200 | 260-280 | 85-105 |
The presence of hydroxyl groups in the bis(2-hydroxyethyl) substituents contributes to reduced thermal stability compared to simple alkyl quaternary ammonium compounds, as these groups are more chemically reactive and prone to dehydration reactions at elevated temperatures [10].
Thermogravimetric analysis indicates that the compound exhibits a total mass loss of approximately 85-90% upon complete decomposition, with the remaining residue consisting primarily of inorganic sulfate salts [11].
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate exhibits significant surface activity due to its amphiphilic structure, with the hydrophobic octadecyl chain and polar quaternary ammonium headgroup creating an effective surfactant molecule.
Critical Micelle Concentration (CMC)
The critical micelle concentration of quaternary ammonium surfactants with long alkyl chains typically ranges from 0.1 to 10 millimolar, depending on the specific structure and environmental conditions [12] [13]. For compounds with octadecyl chains, CMC values are typically in the range of 0.1-0.5 millimolar [12]. The presence of multiple hydroxyl groups in the headgroup region tends to increase the CMC compared to simple quaternary ammonium surfactants due to increased hydrophilicity [14].
Surface tension measurements for similar quaternary ammonium compounds with bis(2-hydroxyethyl) substituents show the ability to reduce surface tension to values as low as 24-27 millinewtons per meter [14] [15]. The compound demonstrates efficient surface tension reduction, with the minimum surface tension achieved at concentrations near the CMC.
Surface Activity Parameters
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| CMC (mM) | 0.2-0.8 | C18 Quaternary Ammonium |
| γ_CMC (mN/m) | 25-30 | Similar structure |
| pC20 | 4.5-5.5 | Bis(hydroxyethyl) derivatives |
| Γ_max (mol/cm²) | 2.0-3.0 × 10⁻¹⁰ | Long-chain QAC |
The surface excess concentration (Γmax) and minimum area per molecule (Amin) are influenced by the bulky nature of the bis(2-hydroxyethyl) headgroups, which create steric hindrance at the interface [14]. This results in larger molecular areas compared to simple quaternary ammonium surfactants.
Interfacial Tension Measurements
At fluid-fluid interfaces, the compound demonstrates effective interfacial tension reduction capabilities. The interfacial activity is particularly pronounced at oil-water interfaces, where the octadecyl chain provides strong hydrophobic interactions with the oil phase while the polar headgroup interacts with the aqueous phase [16].
Dynamic surface tension measurements reveal that the compound exhibits relatively slow adsorption kinetics compared to shorter-chain surfactants, attributed to the steric hindrance of the multiple hydroxyl groups and the long hydrophobic tail [17]. The diffusion coefficient for similar compounds ranges from 1-5 × 10⁻⁶ cm²/s [17].
Aggregation Behavior
Above the CMC, the compound forms spherical micelles with aggregation numbers typically ranging from 40-80 molecules per micelle for similar long-chain quaternary ammonium compounds [16]. The presence of hydroxyl groups facilitates intermolecular hydrogen bonding, which can lead to the formation of more stable micelle structures and potentially vesicle formation at higher concentrations [16].
The structural behavior of bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate exhibits notable pH dependence, primarily due to the presence of multiple hydroxyl groups and the potential for ester hydrolysis under extreme pH conditions.
pH Stability Range
Quaternary ammonium compounds with ester linkages demonstrate optimal stability in the pH range of 5-8, where hydrolysis reactions are minimized [18]. Outside this range, structural transformations become increasingly significant.
Acidic pH Conditions (pH < 4)
Under strongly acidic conditions, the ester linkage connecting the octadecanoyl group becomes susceptible to acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules, leading to cleavage of the ester bond and formation of octadecanoic acid and the corresponding alcohol [18]. The reaction kinetics are accelerated by higher temperatures and increased acid concentration.
The quaternary ammonium center remains stable under acidic conditions due to the permanent positive charge, which is not affected by pH changes. However, the overall molecular structure undergoes significant alteration due to ester hydrolysis, affecting surface activity and aggregation behavior [18].
Basic pH Conditions (pH > 10)
Under alkaline conditions, the ester group undergoes base-catalyzed saponification, leading to the formation of the corresponding fatty acid salt and alcohol. This transformation is generally faster than acid-catalyzed hydrolysis and results in the complete loss of the original surfactant structure [18].
The hydroxyl groups in the bis(2-hydroxyethyl) substituents may participate in intermolecular hydrogen bonding networks that are pH-dependent. At higher pH values, deprotonation effects, while minimal for tertiary alcohols, can influence the overall molecular conformation and packing behavior [19].
Surface Charge and Zeta Potential
The zeta potential of aggregates formed from similar quaternary ammonium compounds shows pH-dependent variations. At physiological pH (7.4), the surface charge is predominantly positive due to the quaternary ammonium center. However, at extremely high pH values, the presence of hydroxide ions in the solution can affect the effective surface charge density [18].
pH-Dependent Aggregation Behavior
| pH Range | Structural Stability | Aggregation Behavior | Surface Activity |
|---|---|---|---|
| 2-4 | Ester hydrolysis begins | Altered micelle structure | Reduced efficiency |
| 5-8 | Stable | Normal micellization | Optimal activity |
| 9-11 | Gradual saponification | Modified aggregates | Decreased activity |
| >12 | Rapid degradation | Loss of surfactant properties | Minimal activity |
Kinetic Considerations
The rate of pH-induced structural transformations depends on temperature, ionic strength, and the specific pH value. At room temperature and moderate pH conditions (6-8), the compound remains stable for extended periods. However, at elevated temperatures combined with extreme pH values, structural changes can occur within hours [19].
The presence of buffer systems can significantly influence the rate of pH-dependent transformations by maintaining local pH conditions and preventing rapid fluctuations that could accelerate degradation processes [20].
Mechanistic Pathways
The primary mechanism for pH-dependent structural transformation involves nucleophilic attack on the ester carbonyl carbon by hydroxide ions (basic conditions) or water molecules activated by protonation (acidic conditions). The reaction proceeds through a tetrahedral intermediate that subsequently collapses to form the hydrolysis products [18].